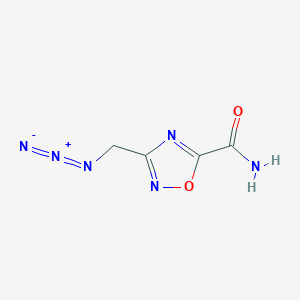![molecular formula C12H16ClN3O B1377341 6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride CAS No. 1427378-52-6](/img/structure/B1377341.png)
6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride
Overview
Description
6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1427378-52-6 . It has a molecular weight of 253.73 and its IUPAC name is 6-((4-aminocyclohexyl)oxy)nicotinonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O.ClH/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11;/h1,6,8,10-11H,2-5,14H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the nitrogen, oxygen, and chlorine atoms.Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
- Novel Synthesis Methods : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those related to the 6-aminopyridine-3-carbonitrile structure, has been achieved through efficient and environmentally friendly methods. These derivatives exhibit significant antibacterial activity (Rostamizadeh et al., 2013).
- Unexpected Chemical Transformations : Reactions involving similar chemical structures have led to unexpected formation of new heterocyclic systems, highlighting the potential for discovering novel compounds (Dotsenko et al., 2019).
Material Science and Optoelectronics
- Photosensitivity and Electronic Properties : Compounds structurally related to 6-aminopyridine-3-carbonitrile have shown promising photosensitivity and electronic properties, making them suitable for use in optoelectronic devices (Roushdy et al., 2019).
- Corrosion Inhibition : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and investigated for their potential as corrosion inhibitors, showcasing the material science applications of these compounds (Dandia et al., 2013).
Structural and Molecular Analysis
- Crystal Structure Analysis : X-ray diffraction studies have been conducted on related pyridine derivatives to understand their molecular and crystal structures, which are essential for their application in various fields (Ganapathy et al., 2015).
- Spectroscopic Studies : Spectroscopic analysis of pyridine derivatives provides insights into their structural features and optical properties, which are crucial for their application in chemical and pharmaceutical industries (Cetina et al., 2010).
Biological and Pharmacological Aspects
- Antimicrobial and Antimycobacterial Activities : Azo molecules derived from 2-aminothiazole and pyridone derivatives have shown significant antimicrobial and antimycobacterial activities, expanding the scope of these compounds in medical research (Ravi et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-(4-aminocyclohexyl)oxypyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11;/h1,6,8,10-11H,2-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFWKTFRFKMERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1377265.png)

![benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1377269.png)
![Tert-butyl 4-[(benzyloxy)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1377270.png)
![3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1377272.png)
![4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine](/img/structure/B1377274.png)


